PI-103 is a potent, cell-permeable, ATP-competitive inhibitor of PI3K family members with selectivity toward DNA-PK, PI3K (p110α), and mTORC1. The IC50 values are 2, 8, 20, 26, 48, 83, 88, and 150 nM for DNA-PK, p110α, mTORC1, PI3-KC2β, p110δ, mTORC2, p110β, and p110γ, respectively. PI-103 exhibits antiproliferative activity against a panel of glioma cell lines in vitro at a concentration of 0.5 µM. It also inhibits growth of established human glioma tumor xenografts in vivo with no observable toxicity.
Related Compounds
PI-540
Compound Description: PI-540 is a bicyclic thienopyrimidine derivative developed as a more pharmaceutically optimized inhibitor of phosphatidylinositol 3-kinase (PI3K) compared to PI-103. In preclinical studies, PI-540 demonstrated improved solubility, metabolism, and tissue distribution compared to PI-103. [] It also exhibited superior antitumor efficacy in U87MG glioblastoma tumor xenografts in mice when administered intraperitoneally. []
Relevance: PI-540 shares a similar core structure with PI-103 and belongs to the same chemical class of thienopyrimidine-based PI3K inhibitors. The modifications in PI-540's structure contribute to its enhanced pharmaceutical properties while retaining its ability to inhibit PI3K, making it a structurally related and more potent analog of PI-103. []
PI-620
Compound Description: PI-620 is another bicyclic thienopyrimidine derivative designed as a potent and selective inhibitor of PI3K, exhibiting similar in vitro antiproliferative properties to PI-103. [] It demonstrated improved solubility and metabolism profiles compared to PI-103 and achieved superior antitumor efficacy in U87MG glioblastoma tumor xenografts in mice when dosed intraperitoneally. []
Relevance: PI-620 is structurally related to PI-103 as they both share a core thienopyrimidine structure and belong to the same class of PI3K inhibitors. [] The structural refinements in PI-620 enhance its pharmaceutical properties, leading to improved in vivo performance compared to PI-103. []
GDC-0941
Compound Description: GDC-0941 is an orally bioavailable, potent, and selective inhibitor of PI3K derived from the optimization of earlier analogs, including PI-103. [] Preclinical studies demonstrated its excellent oral bioavailability, sustained PI3K pathway inhibition, and remarkable dose-dependent antitumor activity in both U87MG glioblastoma and IGROV-1 ovarian cancer xenograft models. [] The promising preclinical results led to the advancement of GDC-0941 into phase I clinical trials. []
Relevance: GDC-0941 is structurally related to PI-103, sharing the same core structure and mechanism of action as a PI3K inhibitor. [] GDC-0941 represents a further optimized compound within this chemical series, with enhanced pharmaceutical properties, notably its oral bioavailability, making it suitable for clinical development. []
LY294002
Compound Description: LY294002 is a first-generation PI3K inhibitor with a broader spectrum of inhibition compared to PI-103, targeting all p110 isoforms of PI3K and most kinases of the PIKK family. [] Although LY294002 exhibits potent anti-tumor effects in vitro, its clinical use is limited by significant toxicity. [, ]
Relevance: LY294002 is functionally related to PI-103 as both compounds target the PI3K pathway, although their selectivity profiles differ. [, ] The comparison between LY294002 and PI-103 in the research highlights the importance of developing more selective PI3K inhibitors, such as PI-103 and its derivatives, to achieve a better therapeutic index. [, ]
Wortmannin
Compound Description: Wortmannin is another early PI3K inhibitor with limited clinical utility due to its off-target effects and instability. [] Similar to LY294002, Wortmannin exhibits a broad spectrum of inhibition, lacking the selectivity of PI-103 and its optimized analogs.
Relevance: Wortmannin is functionally related to PI-103 as both compounds act as PI3K inhibitors, but with distinct selectivity profiles. [] The comparison with Wortmannin emphasizes the significance of developing more specific and potent PI3K inhibitors like PI-103 to minimize off-target effects and improve clinical efficacy. []
Rapamycin (Sirolimus)
Compound Description: Rapamycin, also known as sirolimus, is a macrolide compound that specifically inhibits mTORC1. [, ] While rapamycin displays anti-tumor effects in certain cancer models, it is less potent than PI-103 and often induces an undesirable feedback activation of the PI3K/Akt pathway. [, ]
RAD001 (Everolimus)
Compound Description: RAD001, also known as everolimus, is a derivative of rapamycin and acts as a selective inhibitor of mTORC1. [] Like rapamycin, RAD001 demonstrates limited efficacy as a single agent in certain cancers, and its combination with other agents, including PI3K inhibitors like PI-103, is under investigation. []
Relevance: RAD001 is functionally related to PI-103 as they both target components of the PI3K/Akt/mTOR pathway. [] PI-103, with its dual inhibition of both PI3K and mTOR, may offer advantages over RAD001 in terms of overcoming feedback activation and enhancing antitumor responses in specific cancer types. []
IC87114
Compound Description: IC87114 is a selective inhibitor of the p110δ catalytic subunit of class IA PI3K. [] Unlike PI-103, IC87114 does not effectively induce apoptosis in AML cells as a single agent, suggesting a limited therapeutic potential. []
PIK75
Compound Description: PIK75 is a selective inhibitor of p110α PI3K. [] Although PIK75 demonstrates some cytotoxic activity against T-ALL cell lines, its efficacy is lower compared to PI-103. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
The phosphatidylinositol 3-kinases (PI3K) family of enzymes is comprised of 15 members that are divided into 3 classes according to their structure, substrate specificity, and mode of regulation. PI-103 is a potent, cell-permeable, ATP-competitive inhibitor of phosphatidylinositol 3-kinase (PI3K) family members with selectivity toward DNA-PK, PI3K (p110α), and mTOR. The IC50 values are 2, 8, 20, 26, 48, 83, 88, 150 nM for DNA-PK, p110α, mTORC1, PI3-KC2β, p110δ, mTORC2, p110β, and p110γ, respectively. PI-103 exhibits antiproliferative activity against a panel of glioma cell lines in vitro at a concentration of 0.5 µM. It also inhibits growth of established human glioma tumor xenografts in vivo with no observable toxicity. Dual PI3K/mTOR Inhibitor PI-103 is an organic heterotricyclic compound that is pyrido[3',2':4,5]furo[3,2-d]pyrimidine substituted at positions 2 and 4 by 3-hydroxyphenyl and morpholin-4-yl groups respectively. A dual-kinase inhibitor with anti-cancer properties. It has a role as an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor, a mTOR inhibitor and an antineoplastic agent. It is a member of morpholines, a member of phenols, an organic heterotricyclic compound, a tertiary amino compound and an aromatic amine.